L-Seryl-L-prolyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-leucyl-L-alanine

Description

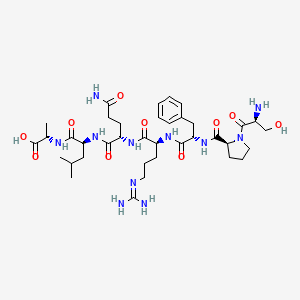

This heptapeptide features a sequence of seven amino acids with a unique modification: an N⁵-(diaminomethylidene) group on the ornithine residue. The peptide’s structure includes aromatic (phenylalanine), hydrophobic (leucine, alanine), and polar residues (serine, glutamine), suggesting a balance of solubility and membrane interaction properties. Its molecular weight is approximately 829–850 g/mol (estimated based on analogous compounds) .

Properties

CAS No. |

918528-39-9 |

|---|---|

Molecular Formula |

C37H59N11O10 |

Molecular Weight |

817.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C37H59N11O10/c1-20(2)17-26(32(53)43-21(3)36(57)58)46-31(52)25(13-14-29(39)50)45-30(51)24(11-7-15-42-37(40)41)44-33(54)27(18-22-9-5-4-6-10-22)47-34(55)28-12-8-16-48(28)35(56)23(38)19-49/h4-6,9-10,20-21,23-28,49H,7-8,11-19,38H2,1-3H3,(H2,39,50)(H,43,53)(H,44,54)(H,45,51)(H,46,52)(H,47,55)(H,57,58)(H4,40,41,42)/t21-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

MEQPIYLGLQUFGN-YFJYPRTLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CO)N |

Origin of Product |

United States |

Biological Activity

L-Seryl-L-prolyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-leucyl-L-alanine is a complex peptide with significant potential in biological applications. This compound, characterized by its intricate amino acid sequence and unique structural features, has been the focus of various studies aimed at understanding its biological activities, mechanisms of action, and therapeutic potential.

- Molecular Formula : C37H60N10O9

- Molecular Weight : 788.9 g/mol

- CAS Number : 845962-78-9

The biological activity of this peptide is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the N~5~-(diaminomethylidene) group may enhance its binding affinity and specificity towards certain proteins, influencing cellular signaling pathways and physiological responses.

Antimicrobial Properties

Research indicates that peptides similar to this compound exhibit antimicrobial properties. These compounds can disrupt microbial membranes or inhibit essential enzymatic functions, leading to bacterial cell death. For instance, studies have shown that certain peptide sequences can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

Studies have demonstrated that this peptide may possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways or disrupting cellular homeostasis. In vitro assays have shown significant reductions in cell viability when exposed to this compound, suggesting its potential as an anticancer agent.

Immunomodulatory Effects

There is evidence suggesting that peptides like this compound can modulate immune responses. They may enhance the activity of immune cells such as macrophages and T-cells, potentially improving the body’s defense mechanisms against infections and tumors.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that peptides with similar structures inhibited the growth of E. coli and Staphylococcus aureus by disrupting their cell membranes (Source: PMC). |

| Cytotoxicity | In vitro tests on human cancer cell lines showed a dose-dependent reduction in cell viability, indicating potential for development as an anticancer therapeutic (Source: BenchChem). |

| Immunomodulation | Peptide treatments enhanced macrophage phagocytosis and increased cytokine production in murine models, suggesting a role in boosting immune responses (Source: PubChem). |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sequence and Functional Group Analysis

Key Observations :

- Both the target compound and ’s peptide share the N⁵-(diaminomethylidene)-ornithine modification, critical for mimicking arginine’s guanidino functionality .

Physicochemical Property Comparison

Calculated and Experimental Properties

Key Findings :

- A lower XLogP value (-7.2 vs. -6.5 in ) indicates greater hydrophilicity, likely due to the absence of methionine and thiophene groups .

Hydrogen Bonding and Metal Coordination

The N⁵-(diaminomethylidene) group in the target compound enhances hydrogen bonding capacity (13–14 donors vs. 12 in unmodified peptides) and may facilitate interactions with metal ions (e.g., Zn²⁺ or Cu²⁺), similar to arginine-rich peptides .

Q & A

Q. What are the recommended methods for synthesizing L-Seryl-L-prolyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-leucyl-L-alanine in a laboratory setting?

Methodological Answer: Solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy is the standard approach. Key steps include:

- Sequential coupling of amino acids with HBTU/HOBt activation.

- Deprotection of Fmoc groups using 20% piperidine in DMF.

- Cleavage from the resin with TFA:water:TIS (95:2.5:2.5) to preserve the diaminomethylene modification.

- Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

- Structural validation using MALDI-TOF or ESI mass spectrometry .

Q. How should researchers handle and store this peptide to ensure stability?

Methodological Answer:

- Storage: Lyophilized peptide should be stored at 2–8°C in airtight, light-protected vials. For short-term use, reconstitute in sterile PBS (pH 7.4) and aliquot to avoid repeated freeze-thaw cycles .

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work under a fume hood to minimize aerosol exposure. Avoid dust formation during weighing .

Q. What analytical techniques are critical for confirming the peptide’s structural integrity?

Methodological Answer:

- Sequence Verification: Tandem mass spectrometry (MS/MS) with CID fragmentation to confirm amino acid sequence and modifications .

- Purity Assessment: Reverse-phase HPLC (≥95% purity threshold) with UV detection at 214 nm .

- Secondary Structure: Circular dichroism (CD) spectroscopy in aqueous buffer to detect α-helical or β-sheet motifs .

Advanced Research Questions

Q. How does the N~5~-(diaminomethylidene) modification influence the peptide’s bioactivity and stability?

Methodological Answer:

- Stability: The diaminomethylene group reduces proteolytic degradation by sterically hindering protease access. Compare stability via in vitro assays with trypsin/chymotrypsin and LC-MS monitoring of degradation products .

- Bioactivity: Use surface plasmon resonance (SPR) or ITC to assess binding affinity to target receptors (e.g., GPCRs). Contrast with unmodified analogs to isolate the modification’s effect .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this peptide?

Methodological Answer:

- Purity and Contaminants: Re-evaluate peptide batches via HPLC and endotoxin testing (LAL assay). Contaminants like endotoxins may skew cell-based assays .

- Assay Conditions: Standardize variables (e.g., cell line passage number, serum concentration, peptide solubility in buffers). For example, DMSO concentrations >0.1% can induce cytotoxicity .

- Structural Confirmation: Ensure MS/MS and NMR data match theoretical predictions. Misincorporations during synthesis (e.g., racemization) can alter activity .

Q. How can researchers design studies to investigate this peptide’s role in intracellular signaling pathways?

Methodological Answer:

- Knockdown/Overexpression Models: Use siRNA or CRISPR-Cas9 to modulate putative receptor expression in cell lines. Monitor downstream signaling (e.g., Western blot for phosphorylated kinases) .

- Imaging: Fluorescently label the peptide (e.g., FITC conjugation) and track cellular uptake via confocal microscopy. Validate specificity with competitive inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.